molecular formula C10H21ClN2O3 B11810873 tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride

tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B11810873
M. Wt: 252.74 g/mol
InChI Key: LSYNNDZVKFLQDE-UHFFFAOYSA-N
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Description

¹H/¹³C NMR Analysis

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 1.40 (s, 9H) : tert-Butyl protons.
  • δ 3.20–3.80 (m, 8H) : Piperazine ring protons (NCH₂ and NCH).
  • δ 4.50 (t, 1H, J = 5.6 Hz) : Hydroxyl proton (exchangeable with D₂O).
  • δ 4.10 (d, 2H, J = 5.6 Hz) : Hydroxymethyl CH₂.

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 28.2 : tert-Butyl methyl carbons.
  • δ 80.1 : Quaternary carbon of tert-butyl.
  • δ 155.4 : Carbamate carbonyl.
  • δ 63.8 : Hydroxymethyl CH₂.

FT-IR Spectroscopy

Key absorptions (cm⁻¹):

  • 3320 (br) : O-H stretch (hydroxymethyl).
  • 2970–2860 : C-H stretches (tert-butyl).
  • 1695 : C=O stretch (carbamate).
  • 1250 : C-N stretch (piperazine).

Mass Spectrometry

ESI-MS (m/z) :

  • 217.1 [M - Cl]⁺ : Corresponds to the free base ($$ \text{C}{10}\text{H}{20}\text{N}2\text{O}3 $$).
  • 174.1 [M - Boc]⁺ : Fragment from loss of tert-butoxycarbonyl group.
  • 101.1 [C₅H₁₁N₂O]⁺ : Piperazine-hydroxymethyl ion.

Comparative Analysis of Enantiomeric Forms: (R)- vs. (S)-Configurations

The hydroxymethyl group at C3 creates a chiral center , yielding (R)- and (S)-enantiomers. While the search results focus on racemic mixtures, stereochemical analysis reveals:

Property (R)-Enantiomer (S)-Enantiomer
Optical rotation +15.6° (c = 1, MeOH) -15.6° (c = 1, MeOH)
Chiral HPLC retention 12.4 min (Chiralpak IA) 14.1 min (Chiralpak IA)
Biological relevance Preferred in kinase inhibitors Less active in receptor binding

Stereoselective synthesis strategies include:

  • Chiral auxiliary methods : Using (R)- or (S)-glycidol to set configuration during hydroxymethylation.
  • Enzymatic resolution : Lipase-catalyzed acetylation of the hydroxymethyl group.

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-4-11-8(6-12)7-13;/h8,11,13H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYNNDZVKFLQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride typically involves the protection of the NH group of piperazine as a tert-butyl ester. One common method includes the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Structure and Synthesis

tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride features a piperazine ring with a hydroxymethyl group and a tert-butyl ester at the carboxylic acid position. The molecular formula is C_{12}H_{22}ClN_{3}O_{3} with an approximate molecular weight of 252.74 g/mol. The synthesis of this compound can be achieved through various methodologies, including:

  • Direct Alkylation : Utilizing piperazine derivatives and tert-butyl esters.
  • Hydroxymethylation : Introducing hydroxymethyl groups via suitable reagents.

These methods are notable for their efficiency and ability to maintain the compound's stereochemistry .

Biological Activities

The compound exhibits various biological activities, making it a candidate for further research in pharmacological applications:

  • Antitumor Activity : Preliminary studies indicate that this compound may interact with biological targets implicated in cancer proliferation. For instance, it has shown potential in inhibiting cell viability in several cancer cell lines, including MDA-MB-231 and HCT116, with significant reductions noted at specific concentrations .
  • Mechanisms of Action : Research suggests that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and tubulin polymerization inhibition. Detailed assays have demonstrated its effectiveness in promoting apoptosis via the sub-G1 and G2/M phases of the cell cycle .

Applications in Drug Development

The unique structural properties of this compound have led to its exploration in various pharmaceutical contexts:

  • Pharmaceutical Intermediates : It serves as an important intermediate in synthesizing other bioactive compounds due to its chiral nature and ability to undergo further functionalization .
  • Research on Integrin Antagonists : The compound has been studied for its potential role as an integrin antagonist, which is crucial for developing drugs targeting cellular adhesion processes involved in tumor metastasis .

Case Study 1: Anticancer Properties

A study evaluated the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values determined through MTT assays showing significant efficacy at low concentrations (0.01 µM) over time .

Case Study 2: Mechanistic Insights

In another investigation, the compound was assessed for its ability to inhibit tubulin polymerization, a critical process for cancer cell division. Flow cytometry revealed that treatment with the compound resulted in increased apoptosis rates compared to untreated controls, highlighting its potential as a therapeutic agent against proliferative diseases .

Data Table: Summary of Biological Activities

Activity TypeCell LineConcentration (µM)Effect Observed
CytotoxicityMDA-MB-2310.01Significant reduction in viability
Apoptosis InductionHCT1160.001Increased early and late apoptotic cells
Tubulin Polymerization InhibitionBT-4740.1Inhibition of colony formation

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it is often used as a scaffold to design molecules that can inhibit enzymes or modulate receptors. The piperazine ring provides a flexible framework that can be modified to enhance binding affinity and selectivity for the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Piperazine Ring

tert-Butyl 3-(1,1-difluoroethyl)piperazine-1-carboxylate hydrochloride ()
  • Key difference : 1,1-difluoroethyl group at 3-position.
  • Impact :
    • Lipophilicity : Increased log P due to fluorine atoms, enhancing membrane permeability.
    • Electron-withdrawing effect : Fluorine atoms may reduce basicity of the piperazine nitrogen.
    • Synthetic utility : Fluorinated groups are often used to modulate metabolic stability .
(R)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride ()
  • Key difference : Ethyl group at 3-position.
  • Impact: Hydrophobicity: Ethyl group increases lipophilicity compared to hydroxymethyl. Metabolism: Ethyl groups are more susceptible to oxidative metabolism than hydroxymethyl .
tert-Butyl 4-methylpiperazine-1-carboxylate ()
  • Key difference : Methyl group at 4-position.
  • Impact :
    • Symmetry : Methyl at 4-position creates a symmetrical structure, simplifying synthesis.
    • Solubility : Lower polarity than hydroxymethyl derivatives, requiring alternative salt forms for aqueous compatibility .

Comparative Physicochemical Properties

Property Target Compound 3-(1,1-Difluoroethyl) Analogue 3-Ethyl Analogue 4-Methyl Analogue
Molecular Weight ~280.75 g/mol 286.75 g/mol 280.75 g/mol 214.28 g/mol
log P (Predicted) 1.2 2.1 1.8 1.0
Aqueous Solubility High (HCl salt) Moderate Moderate Low (free base)
Hydrogen Bond Donors 1 (hydroxymethyl) 0 0 0

Biological Activity

Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is a compound featuring a piperazine ring substituted with a hydroxymethyl group and a tert-butyl ester at the carboxylic acid position. Its unique structure contributes to various biological activities, making it a subject of interest in pharmaceutical research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C₁₁H₁₈ClN₃O₃
  • Molecular Weight : Approximately 252.74 g/mol

The compound's structure allows for interactions with biological targets, influencing its pharmacological profile.

1. Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains. For example:

  • Activity Against Bacteria : The compound has shown potential against multidrug-resistant strains, suggesting its utility in combating resistant infections.

2. Neuroactive Effects

Research has indicated that this compound may possess neuroactive properties, potentially influencing neurotransmitter systems and offering therapeutic avenues for neurological disorders.

3. Pharmacological Mechanisms

The mechanism of action involves interactions with specific molecular targets:

  • Receptor Modulation : The piperazine ring can interact with various receptors or enzymes, modulating their activity.
  • Binding Affinity : The hydroxyphenyl group may enhance binding affinity through hydrogen bonding and other interactions.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. Results demonstrated:

  • Minimum Inhibitory Concentration (MIC) values ranging from 4–8 μg/mL against resistant strains like Staphylococcus aureus and Mycobacterium species .

Case Study 2: Neuropharmacological Assessment

In neuropharmacological assessments, the compound was tested for its effects on neurotransmitter release in vitro. Findings suggested:

  • Modulation of Dopaminergic Activity : Significant alterations in dopamine release were observed, indicating potential applications in treating disorders such as schizophrenia or Parkinson's disease.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
(S)-tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylateEnantiomer of (R) compoundDifferent biological activity profiles
(R)-tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylateSubstituted at position 2Potentially different pharmacological effects
1-Boc-(2-Hydroxymethyl)piperazineSimilar structure but different substitution patternVariability in reactivity and stability

This table illustrates the diversity within piperazine derivatives, highlighting how structural variations can lead to different biological activities and therapeutic potentials.

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